
2,5-Bis(4-hydroxyphenyl)piperazine-d4 Dihydrochloride
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Overview
Description
2,5-Bis(4-hydroxyphenyl)piperazine-d4 Dihydrochloride is a deuterated derivative of 2,5-Bis(4-hydroxyphenyl)piperazine. This compound is often used in scientific research due to its unique properties, including its stability and isotopic labeling, which make it valuable for various analytical and experimental applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Bis(4-hydroxyphenyl)piperazine-d4 Dihydrochloride typically involves the reaction of 4-hydroxybenzaldehyde with piperazine in the presence of a deuterated solvent. The reaction conditions often include a controlled temperature and pH to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures to ensure the purity and consistency of the product. The use of deuterated solvents and reagents is crucial in maintaining the isotopic labeling of the compound .
Chemical Reactions Analysis
Types of Reactions
2,5-Bis(4-hydroxyphenyl)piperazine-d4 Dihydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds under basic conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenated compounds, bases like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce alcohols or amines .
Scientific Research Applications
Inhibition of Tyrosinase
One of the prominent applications of 2,5-Bis(4-hydroxyphenyl)piperazine-d4 Dihydrochloride is its role as an inhibitor of tyrosinase, an enzyme crucial in melanin biosynthesis. Research has demonstrated that derivatives of this compound exhibit significant inhibitory effects against tyrosinase from Agaricus bisporus. For instance, compounds based on the 4-hydroxyphenylpiperazine structure showed IC50 values as low as 1.5 μM, indicating potent inhibitory activity compared to traditional inhibitors like kojic acid .
Antioxidant Activity
The compound has also been evaluated for its antioxidant properties. In vitro studies indicate that certain derivatives not only inhibit tyrosinase but also exhibit antioxidant activity without cytotoxic effects on cell lines at concentrations up to 25 μM. This dual action makes it a valuable candidate for therapeutic applications aimed at skin disorders and conditions related to oxidative stress .
Binding Studies with DNA
Another area of application is in the study of DNA interactions. Compounds similar to this compound have been investigated for their ability to bind with G-quadruplex structures in DNA. Such interactions are critical for understanding the mechanisms of gene regulation and potential anticancer therapies .
Case Studies
Mechanism of Action
The mechanism of action of 2,5-Bis(4-hydroxyphenyl)piperazine-d4 Dihydrochloride involves its interaction with specific molecular targets. The deuterated form allows for precise tracking in metabolic studies, providing insights into the pathways and interactions within biological systems .
Comparison with Similar Compounds
Similar Compounds
- 2,5-Bis(4-hydroxyphenyl)piperazine
- 4,4’-(2,5-Piperazinediyl)diphenol-d4 Dihydrochloride
- Octopamine Impurity 1-d4 Dihydrochloride
Uniqueness
2,5-Bis(4-hydroxyphenyl)piperazine-d4 Dihydrochloride is unique due to its isotopic labeling, which provides enhanced stability and allows for detailed analytical studies. This makes it particularly valuable in research applications where precise tracking and measurement are required .
Biological Activity
2,5-Bis(4-hydroxyphenyl)piperazine-d4 dihydrochloride is a synthetic compound that belongs to the class of piperazine derivatives. This compound has garnered attention due to its potential biological activities, particularly in pharmacology and medicinal chemistry. The following sections will explore its biological activity, mechanisms of action, and relevant case studies.
- CAS Number : 1246816-38-5
- Molecular Formula : C18H22Cl2N2O2
- Molecular Weight : 363.29 g/mol
The biological activity of this compound is primarily attributed to its ability to interact with various neurotransmitter systems. It has been studied for its effects on:
- Serotonin Receptors : The compound acts as a modulator of serotonin receptors, which are crucial in regulating mood and anxiety.
- Dopamine Receptors : It has shown potential in influencing dopaminergic pathways, making it a candidate for antipsychotic drug development.
- Acetylcholinesterase Inhibition : Preliminary studies suggest that piperazine derivatives can inhibit acetylcholinesterase, which is significant for conditions like Alzheimer's disease .
Antimicrobial Properties
Research indicates that 2,5-Bis(4-hydroxyphenyl)piperazine derivatives exhibit antimicrobial properties. Studies have demonstrated efficacy against various bacterial strains, suggesting potential applications in treating infections .
Anticancer Activity
The compound has also been evaluated for its anticancer properties. In vitro studies showed that it could inhibit the proliferation of cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. This activity is likely mediated by the compound's interaction with specific cellular pathways related to cancer progression .
Case Studies and Research Findings
Properties
IUPAC Name |
4-[3,3,6,6-tetradeuterio-5-(4-hydroxyphenyl)piperazin-2-yl]phenol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O2/c19-13-5-1-11(2-6-13)15-9-18-16(10-17-15)12-3-7-14(20)8-4-12/h1-8,15-20H,9-10H2/i9D2,10D2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPPBMXVCCCEYJD-YQUBHJMPSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NCC(N1)C2=CC=C(C=C2)O)C3=CC=C(C=C3)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(C(NC(C(N1)C2=CC=C(C=C2)O)([2H])[2H])C3=CC=C(C=C3)O)[2H] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.35 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.